molecular formula C7H7F3N2 B3041703 5-Methyl-2-(trifluoromethyl)pyridin-4-amine CAS No. 340809-48-5

5-Methyl-2-(trifluoromethyl)pyridin-4-amine

Cat. No. B3041703
CAS RN: 340809-48-5
M. Wt: 176.14 g/mol
InChI Key: BMHDTBXWBPSDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C7H7F3N2. It has a molecular weight of 176.14 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(trifluoromethyl)pyridin-4-amine is 1S/C7H7F3N2/c1-4-3-12-6 (2-5 (4)11)7 (8,9)10/h2-3H,1H3, (H2,11,12) .


Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethyl)pyridin-4-amine is a white to yellow solid . It has a molecular weight of 176.14 .

Scientific Research Applications

Pharmaceutical Development

5-Methyl-2-(trifluoromethyl)pyridin-4-amine is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring both a trifluoromethyl group and an amine, enhances the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability. This compound is particularly useful in the development of medications targeting specific enzymes and receptors, contributing to treatments for conditions like cancer and neurological disorders .

Agrochemical Industry

In the agrochemical sector, 5-Methyl-2-(trifluoromethyl)pyridin-4-amine is utilized in the synthesis of pesticides and herbicides. The trifluoromethyl group imparts increased lipophilicity and metabolic stability to these compounds, enhancing their effectiveness against pests and weeds. This compound is a key building block in the development of new agrochemicals that are more efficient and environmentally friendly .

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of the trifluoromethyl group can improve the thermal stability, chemical resistance, and hydrophobic properties of materials. These enhanced properties are crucial for applications in harsh environments, such as in aerospace and automotive industries .

Catalysis

5-Methyl-2-(trifluoromethyl)pyridin-4-amine serves as a ligand in various catalytic processes. Its ability to stabilize transition metal complexes makes it valuable in homogeneous catalysis, where it can facilitate reactions such as cross-coupling and hydrogenation. These catalytic processes are essential in the synthesis of fine chemicals and pharmaceuticals .

Organic Synthesis

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its unique structure allows for the introduction of the trifluoromethyl group into various organic frameworks, which can significantly alter the physical and chemical properties of the resulting compounds. This versatility makes it a valuable tool in the synthesis of novel organic molecules .

Environmental Chemistry

Research in environmental chemistry has explored the use of 5-Methyl-2-(trifluoromethyl)pyridin-4-amine in the development of sensors and detection methods for environmental pollutants. The compound’s unique electronic properties enable the design of sensitive and selective sensors for detecting trace amounts of hazardous substances in the environment .

Safety and Hazards

The safety information for 5-Methyl-2-(trifluoromethyl)pyridin-4-amine indicates that it has the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 5-Methyl-2-(trifluoromethyl)pyridin-4-amine will be discovered in the future .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHDTBXWBPSDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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